N-(3-(methylsulfonamido)phenyl)-1-(5-phenylisoxazol-3-yl)cyclopropanecarboxamide
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Overview
Description
N-(3-(methylsulfonamido)phenyl)-1-(5-phenylisoxazol-3-yl)cyclopropanecarboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a cyclopropane carboxamide core, substituted with a phenylisoxazole and a methylsulfonamido phenyl group, which contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(methylsulfonamido)phenyl)-1-(5-phenylisoxazol-3-yl)cyclopropanecarboxamide typically involves multiple steps:
Formation of the Phenylisoxazole Ring: The phenylisoxazole moiety can be synthesized via a cyclization reaction involving a phenylhydrazine derivative and an α,β-unsaturated carbonyl compound under acidic conditions.
Cyclopropane Carboxamide Formation: The cyclopropane ring is introduced through a cyclopropanation reaction, often using a diazo compound and a suitable catalyst such as rhodium or copper.
Coupling Reactions: The final step involves coupling the phenylisoxazole and the cyclopropane carboxamide with the methylsulfonamido phenyl group. This can be achieved using standard peptide coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of green chemistry principles to reduce waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenylisoxazole moiety, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to a sulfonic acid or a thiol.
Substitution: The aromatic rings in the compound can participate in electrophilic and nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed under appropriate conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield phenylisoxazole oxides, while reduction could produce sulfonic acids or thiols.
Scientific Research Applications
Chemistry
In chemistry, N-(3-(methylsulfonamido)phenyl)-1-(5-phenylisoxazol-3-yl)cyclopropanecarboxamide is used as a building block for the synthesis of more complex molecules
Biology
Biologically, this compound may serve as a probe to study enzyme interactions and protein-ligand binding due to its ability to interact with various biological targets. It can be used in assays to investigate the activity of enzymes involved in sulfonamide metabolism.
Medicine
In medicine, derivatives of this compound could be explored for their potential therapeutic properties. The presence of the sulfonamide group suggests possible applications as antibacterial or antifungal agents, given the known activity of sulfonamide drugs.
Industry
Industrially, this compound could be used in the development of new materials with specific properties, such as enhanced stability or reactivity. It may also find applications in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-(3-(methylsulfonamido)phenyl)-1-(5-phenylisoxazol-3-yl)cyclopropanecarboxamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with active sites of enzymes, inhibiting their activity. The phenylisoxazole moiety may interact with hydrophobic pockets in proteins, enhancing binding affinity and specificity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- N-(3-(methylsulfonamido)phenyl)-1-(5-phenylisoxazol-3-yl)cyclopropanecarboxamide
- N-(3-(methylsulfonamido)phenyl)-1-(5-phenylisoxazol-3-yl)cyclopropanecarboxylate
- This compound hydrochloride
Uniqueness
Compared to similar compounds, this compound is unique due to its specific substitution pattern and the presence of both a sulfonamide and an isoxazole ring. These features confer distinct chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.
This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and unique properties
Properties
IUPAC Name |
N-[3-(methanesulfonamido)phenyl]-1-(5-phenyl-1,2-oxazol-3-yl)cyclopropane-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O4S/c1-28(25,26)23-16-9-5-8-15(12-16)21-19(24)20(10-11-20)18-13-17(27-22-18)14-6-3-2-4-7-14/h2-9,12-13,23H,10-11H2,1H3,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PHTUIRRQACOSKY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NC1=CC=CC(=C1)NC(=O)C2(CC2)C3=NOC(=C3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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